Geometric Isomer Lipophilicity – (E)‑3‑(3‑bromophenyl)‑2‑methylacrylic Acid vs. (Z)‑Isomer
The (E)‑isomer of 3‑(3‑bromophenyl)‑2‑methylacrylic acid (CAS 849831‑42‑1) exhibits a computed LogP of 3.80, whereas the (Z)‑isomer (CAS 872018‑39‑8) has a computed LogP of 2.9 [1]. This 0.9 LogP unit difference corresponds to a 7.9‑fold variation in octanol/water partition coefficient, directly impacting predicted membrane permeability and bioavailability in drug‑design contexts.
| Evidence Dimension | Computed octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.80 ((E)-isomer, CAS 849831-42-1) |
| Comparator Or Baseline | LogP = 2.9 ((Z)-isomer, CAS 872018-39-8) |
| Quantified Difference | ΔLogP = 0.9; 7.9-fold difference in partition coefficient |
| Conditions | In silico prediction (Molaid computed properties); stereochemistry confirmed by supplier labeling |
Why This Matters
A 7.9‑fold lipophilicity difference is sufficient to alter a compound’s permeability class in drug‑discovery screening cascades, making isomer‑specific procurement essential for reproducible ADME data.
- [1] (Z)-3-(3-bromophenyl)-2-methylacrylic acid, Molaid, CAS 872018-39-8, computed LogP 2.9. https://www.molaid.com/detail/3102327y5966b64450M0 View Source
